molecular formula C15H15N3O4 B5797749 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE

Cat. No.: B5797749
M. Wt: 301.30 g/mol
InChI Key: UWEJUYSDWFIJPG-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE typically involves the reaction of 3-aminopyridine with 2,6-dimethoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE include other pyridine derivatives such as:

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity that may not be present in other similar compounds.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-20-11-6-3-7-12(21-2)13(11)15(19)22-18-14(16)10-5-4-8-17-9-10/h3-9H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEJUYSDWFIJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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